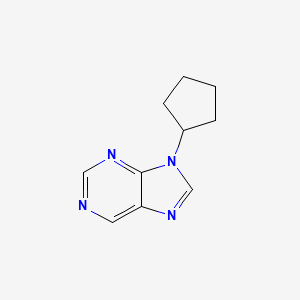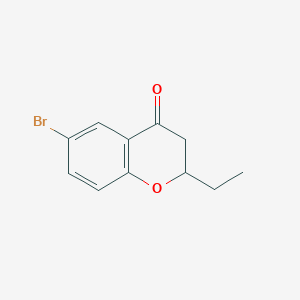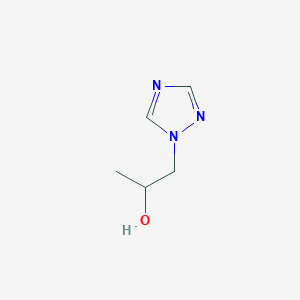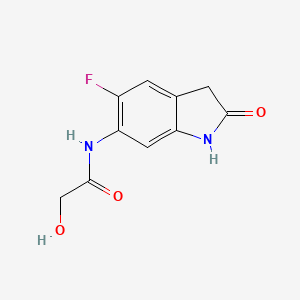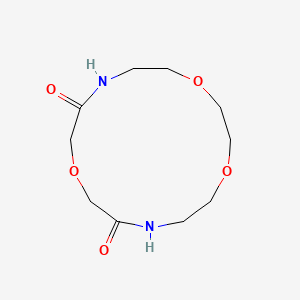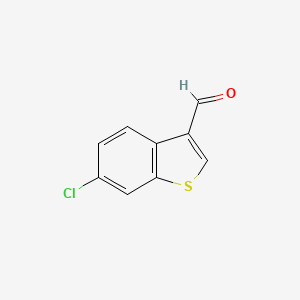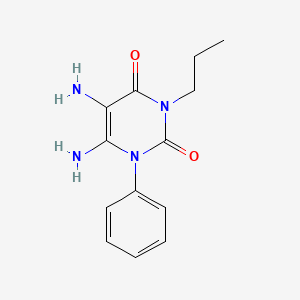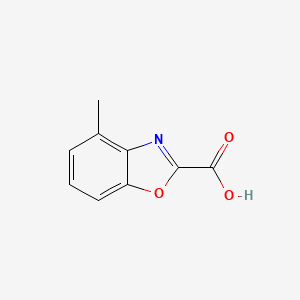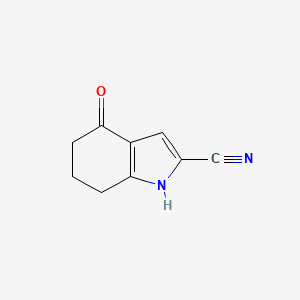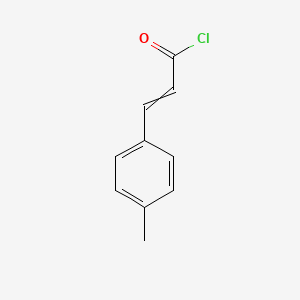
p-Methylcinnamoyl chloride
概述
描述
p-Methylcinnamoyl chloride is an organic compound derived from p-Methylcinnamic acid. It is a member of the cinnamic acid family, which are aromatic compounds with a phenyl group attached to an acrylic acid moiety. The compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
p-Methylcinnamoyl chloride can be synthesized through the reaction of p-Methylcinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the p-Methylcinnamic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly. The reaction mixture is then heated to promote the formation of the acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.
化学反应分析
Types of Reactions
p-Methylcinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form p-Methylcinnamic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions or with the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
p-Methylcinnamic Acid: Formed through hydrolysis.
p-Methylcinnamyl Alcohol: Formed through reduction.
科学研究应用
p-Methylcinnamoyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Utilized in the production of polymers and advanced materials due to its reactive nature.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
作用机制
The mechanism of action of p-Methylcinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s chloride group is a good leaving group, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives that can interact with biological targets or be used in further chemical transformations.
相似化合物的比较
Similar Compounds
Cinnamic Acid Chloride: Similar structure but without the methyl group on the phenyl ring.
p-Hydroxycinnamic Acid Chloride: Contains a hydroxyl group instead of a methyl group on the phenyl ring.
p-Methoxycinnamic Acid Chloride: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
p-Methylcinnamoyl chloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in biological activity, solubility, and other chemical properties compared to its analogs.
属性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3 |
InChI 键 |
ARGVABDJPRRAQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
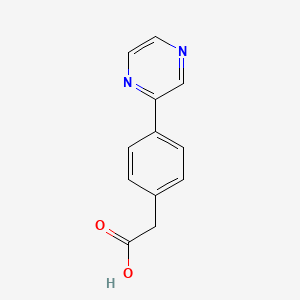
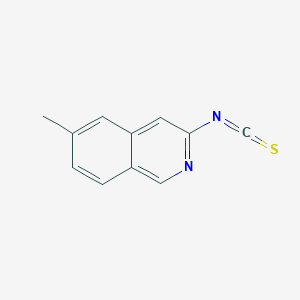
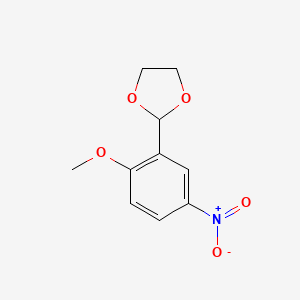
![1,6-Bis[2-(3,4-dimethoxybenzyl)pyrrol-1-yl]hexane](/img/structure/B8656150.png)
